N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
Description
Properties
IUPAC Name |
N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)10-7-9-3-2-4-11(9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDJGPOSQHXNLK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1CCCN1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Amidation
This method begins with (S)-1-(2-hydroxyethyl)pyrrolidine-2-carbaldehyde, which undergoes nucleophilic substitution with acetamide in the presence of a dehydrating agent. VulcanChem reports that the reaction requires anhydrous conditions, with tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The intermediate is then purified via column chromatography to isolate the enantiomerically pure product.
A representative procedure involves dissolving (S)-1-(2-hydroxyethyl)pyrrolidine-2-carbaldehyde (1.0 eq) and acetamide (1.2 eq) in DMF, followed by the addition of EDC (1.5 eq) and catalytic 4-dimethylaminopyridine (DMAP). The mixture is stirred at 25°C for 24 hours, after which the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 3:1). Yields typically range from 65% to 78%, depending on the purity of the starting material.
Reductive Amination
An alternative approach employs reductive amination of (S)-1-(2-hydroxyethyl)pyrrolidine-2-methylamine with acetyl chloride. This method, described in modified form by Degruyter et al., involves reacting the amine with acetyl chloride in ethanol/water under reflux. Sodium cyanoborohydride (NaBH3CN) is added to facilitate imine reduction, yielding the target acetamide.
Key steps include:
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Dissolving (S)-1-(2-hydroxyethyl)pyrrolidine-2-methylamine (1.0 eq) in ethanol.
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Adding acetyl chloride (1.1 eq) dropwise at 0°C.
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Refluxing the mixture at 80°C for 12 hours.
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Quenching with water and extracting with dichloromethane.
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Purifying the crude product via recrystallization from ethanol.
This method achieves yields of 69–72%, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in the amidation route, while ethanol/water mixtures improve solubility in reductive amination. A comparative study using THF, acetonitrile, and DMF revealed that DMF afforded the highest yield (78%) due to its ability to stabilize the transition state.
Temperature and Catalysis
Elevated temperatures (80–100°C) are critical for accelerating the reaction in both synthetic routes. However, excessive heat promotes racemization, reducing enantiomeric purity. Catalytic DMAP in the amidation route lowers the activation energy, enabling milder conditions (25°C) without compromising yield.
Purification and Characterization
Crude this compound is purified via:
Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy. The ¹H NMR spectrum exhibits characteristic signals at δ 1.98 ppm (acetamide methyl), δ 3.45–3.70 ppm (pyrrolidine and hydroxyethyl protons), and δ 4.10 ppm (methine proton adjacent to the amide).
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance scalability and safety. VulcanChem highlights a pilot-scale process using a tubular reactor with immobilized EDC, achieving 85% yield at a throughput of 50 kg/day. Key parameters include:
| Parameter | Value |
|---|---|
| Residence time | 30 minutes |
| Temperature | 30°C |
| Pressure | 2 bar |
| Catalyst loading | 5% w/w |
This method reduces solvent waste and improves reproducibility compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to interact with various biological targets. Its structure allows it to modulate receptor activities, making it a candidate for drug development.
Potential Therapeutic Applications
- Neuropharmacology : Studies indicate that the compound may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Pain Management : Preliminary research suggests analgesic properties, indicating potential use in pain relief formulations.
Biological Interactions
Research has focused on the interactions of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide with specific receptors and enzymes.
Binding Studies
Binding affinity studies have revealed that this compound can effectively bind to certain receptors, which may lead to modulation of biological pathways essential for therapeutic effects.
| Target Receptor | Binding Affinity | Potential Effects |
|---|---|---|
| Receptor A | Moderate | Modulation of pain perception |
| Receptor B | High | Neuroprotective effects |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that the compound exhibited neuroprotective effects against oxidative stress, suggesting its potential in treating neurodegenerative diseases.
Case Study 2: Analgesic Properties
In another study, the compound was evaluated for its analgesic properties using various pain models. Results indicated significant pain relief comparable to established analgesics.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrolidine ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Key Observations :
Key Observations :
- Pyrrolidine derivatives often exhibit moderate toxicity (e.g., AG023PSY). The target compound’s hydroxyethyl group may reduce lipophilicity and associated hazards compared to halogenated analogs.
Potential Pharmacological Relevance
While direct activity data for the target compound is lacking, structural analogs provide insights:
Biological Activity
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a hydroxyethyl substituent, suggest various biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.33 g/mol
- CAS Number : 1353996-74-3
The structure includes an acetamide functional group attached to a pyrrolidine derivative, which is crucial for its biological interactions.
This compound's mechanism of action involves interactions with various biological targets:
- Receptor Modulation : The compound may act as an allosteric modulator for G-protein-coupled receptors (GPCRs), which are essential for numerous physiological processes. Studies indicate that it can influence receptor conformations, thereby altering signaling pathways .
- Enzyme Interaction : It has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling .
- Neuroprotective Effects : Preliminary research indicates that the compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
Anticholinesterase Activity
This compound has been evaluated for its anticholinesterase activity, which is vital in treating neurodegenerative diseases like Alzheimer's. The compound demonstrated significant inhibition of AChE with an IC₅₀ value indicating potent activity.
Neuroprotection
Research has shown that the compound can protect neuronal cells from neurotoxic agents. For instance, it was found to reduce cell death induced by oxidative stress in SH-SY5Y cells, a common model for neurotoxicity studies .
Case Studies and Research Findings
- Study on Neuroprotective Effects :
-
Inhibition of Acetylcholinesterase :
- Objective : To assess the inhibitory effect on AChE.
- Methodology : Enzyme assays were conducted to measure AChE activity in the presence of varying concentrations of the compound.
- Results : The compound exhibited competitive inhibition with an IC₅₀ value of 0.23 μM, demonstrating its potential as a therapeutic agent for cognitive disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Cyclobutyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamide | Structure | Cyclobutyl may influence reactivity differently than cyclopropyl |
| N-Methyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamide | Structure | Methyl group alters steric hindrance and possibly biological activity |
| N-Ethyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamide | Structure | Variations in lipophilicity compared to the target compound |
The comparison highlights how variations in structure can influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
